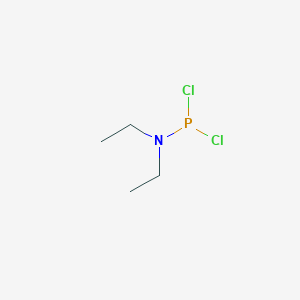

Dichloro(diethylamino)phosphine

Overview

Description

Dichloro(diethylamino)phosphine is a chemical compound used as a reagent for the preparation of diethylaminophosphine-metal complexes. It is also a critical starting material in the preparation of various phosphines, phosphoramidites, and the phosphitylation of alcohols .

Synthesis Analysis

The synthesis of this compound involves various synthetic approaches. One of the most widely used and universal methods is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . Another method involves the reduction of Ph3P oxide with sodium, leading to its selective transformation to sodium benzo[b]phosphindol-5-ide and its derivatives .Molecular Structure Analysis

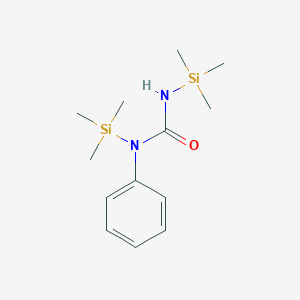

The solid-state structure of this compound was determined by X-ray diffraction using an in situ grown single crystal . The molecule contains a total of 17 bond(s), including 7 non-H bond(s) and 2 rotatable bond(s) .Chemical Reactions Analysis

This compound reacts violently with water . It is used as a reagent for the preparation of diethylaminophosphine-metal complexes and is a critical starting material in the preparation of various phosphines, phosphoramidites, and the phosphitylation of alcohols .Physical And Chemical Properties Analysis

This compound is a liquid at 20°C and should be stored at 0-10°C under inert gas . It has a molecular weight of 174.00, a boiling point of 189°C, a flash point of 83°C, and a specific gravity of 1.17 .Scientific Research Applications

Synthesis of Fluorinated Compounds :

- Reactions with zinc, magnesium, butyllithium, and tris(diethylamino)phosphine produce N-(2-chloro-1,2-difluorovinyl) derivatives of azoles. Such compounds have potential in developing new fluorinated materials or pharmaceuticals (Petko et al., 2010).

Transamination Route for Synthesis :

- Tris(diethylamino)phosphine affords tertiary (amino) phosphines of various cyclic amines nearly quantitatively, offering an easy synthesis method under mild conditions (Hussain et al., 1988).

Nucleophilic Substitution in Organic Synthesis :

- Lithiated derivatives of bis(diethylamino)chlorophosphine borane complex undergo substitution with various halides, leading to polyfunctional phosphines. This showcases its role in synthesizing complex organic molecules (Longeau & Knochel, 1996).

Water-Soluble Nanoparticle Synthesis :

- A phosphine oxide polymer, using bis(dichlorophosphino)ethane, has been used to transfer nanoparticles from organic solvents to water. This is significant for applications in biomedicine and materials science (Kim et al., 2005).

C−C and C−H Activation :

- Specific aromatic aminophosphine ligands with dichloro(diethylamino)phosphine groups undergo C−C activation with Rhodium(I) and C−H activation with Platinum(II), indicating its role in catalytic processes (Gandelman et al., 1997).

Nootropic Drug Precursors :

- [4-(Diethylamino)phenyl]dichlorophosphine interacts with various reagents to form compounds that are precursors for a new analog of a nootropic drug (Gazizov et al., 2019).

DNA Fragment Synthesis :

- A specific bis(diethylamino)phosphine reagent is effective for in situ preparation of d-nucleoside phosphoramidites, crucial for DNA fragment synthesis (Marugg et al., 2010).

Crystalline Adducts in Chemistry :

- Tris(diethylamino)phosphine reacts with various diketones to form crystalline adducts of bipolar type, with structures established via X-ray diffraction analysis (Bogdanov et al., 2015).

Curved π-Conjugated Frameworks :

- A tandem phospha-Friedel-Crafts reaction with dichloro(m-teraryl)phosphine creates triarylphosphine derivatives containing curved π-conjugated frameworks, important in materials science (Hatakeyama et al., 2011).

Chemical and Biological Research :

- Various studies explore the reactivity, synthesis routes, and potential applications of this compound and its derivatives in fields ranging from materials science to medicinal chemistry, showcasing its versatility and importance in research (Li et al., 2009; Lukashev et al., 1993; Ruostesuo & Haapalainen, 1992; Khairullin et al., 1967; Opit et al., 2012; West & Stahl, 2012; Bogdanov et al., 2014; Niu et al., 2020; Ramirez et al., 1965; Mikołajczyk et al., 2002; Ocampo et al., 2015).

Mechanism of Action

Target of Action

Diethylphosphoramidous dichloride, also known as Dichloro(diethylamino)phosphine or N-dichlorophosphanyl-N-ethylethanamine, is primarily used as a reagent for the preparation of diethylaminophosphine-metal complexes . It is also used in the phosphitylation of alcohols . Thus, its primary targets are metal ions and alcohol groups in various compounds.

Mode of Action

The compound interacts with its targets through a process known as phosphitylation. In this process, the phosphorus atom in the diethylphosphoramidous dichloride molecule forms a bond with the oxygen atom in the alcohol group of another molecule, resulting in the formation of a phosphite ester . This reaction is commonly used in the synthesis of various organic compounds.

Result of Action

The primary result of the action of diethylphosphoramidous dichloride is the formation of diethylaminophosphine-metal complexes and phosphite esters . These compounds have various applications in the field of organic synthesis.

Action Environment

The action of diethylphosphoramidous dichloride is influenced by various environmental factors. For instance, the presence of water can cause it to react and produce toxic gases . It is also reactive with oxidizing agents, bases, and active metals . Therefore, it should be stored in a cool, dry place and handled with care .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-dichlorophosphanyl-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10Cl2NP/c1-3-7(4-2)8(5)6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPEMCEULJQTJMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)P(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl2NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369830 | |

| Record name | Dichloro(diethylamino)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1069-08-5 | |

| Record name | Dichloro(diethylamino)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylphosphoramidous dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is the use of dichloro(diethylamino)phosphine preferred over other phosphorus halides in certain cyclotriphosphazene syntheses?

A1: While the abstracts don't explicitly state a preference, they highlight a key difference in reactivity. When reacting with 1,3-dimethylimidazolium-2-carboxylate, this compound yields the mono-imidazolium chlorophosphine [], unlike diphenylphosphorus chloride, which forms the bis-imidazolium phosphine []. This suggests that the diethylamino group influences the reaction pathway, potentially due to electronic or steric effects. Further research is needed to fully understand these effects and optimize synthetic strategies for specific cyclotriphosphazene targets.

Q2: What synthetic challenges arise when incorporating heteroatoms into cyclotriphosphazenes, and how does this compound help overcome them?

A2: According to the research, synthesizing cyclotriphosphazenes with heteroatom substituents requires access to heteroarylphosphinamides []. The abstract mentions that a general method was developed using this compound or diethylphosphoramidic dichloride as starting materials to access these crucial precursors. This implies that the reactivity of this compound is advantageous in reactions with heteroaryl groups, facilitating the synthesis of previously inaccessible or challenging-to-obtain cyclotriphosphazenes with diverse structural features.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[G]chrysene](/img/structure/B86070.png)

![3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane](/img/structure/B86093.png)